1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride
Description
1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride is a sulfonyl chloride derivative featuring a pyrazole core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a sulphonyl chloride functional group. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where sulfonyl chlorides are widely used to introduce sulfonamide or sulfonate moieties into target molecules. The fluorine atom on the phenyl ring enhances metabolic stability and influences electronic properties, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)9-5-12-13(6-9)8-3-1-7(11)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUFMHCHGUINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride typically involves the reaction of 1-(4-fluorophenyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulphonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulphonamides, sulfonates, and sulfonamides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against a range of pathogens:
- Bacterial Inhibition : Various pyrazole derivatives were synthesized and evaluated for antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, compounds derived from the pyrazole structure showed minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against selected bacteria .
- Antifungal Activity : The same derivatives were tested for antifungal properties against fungi like Aspergillus flavus and Candida albicans, revealing moderate to excellent activity with MIC values between 20–50 μg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Compounds based on the pyrazole framework have been shown to exhibit cytotoxic effects on different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, certain derivatives demonstrated IC50 values as low as 0.39 µM against these cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer progression, such as Aurora-A kinase. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives are particularly promising:
- Therapeutic Uses : Compounds similar to this compound have been proposed for treating various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Their mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which play critical roles in inflammation .
- Clinical Relevance : The potential applications extend to treating chronic inflammatory diseases, including rheumatoid arthritis and systemic lupus erythematosus. Their utility as analgesics and antipyretics further emphasizes their therapeutic relevance .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride involves its interaction with specific molecular targets. The sulphonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The structural and functional nuances of 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride can be better understood through comparisons with analogous sulfonyl chlorides. Below is a detailed analysis:
Structural Analogues
1-(2-Fluorophenyl)-1H-Pyrazole-4-Sulphonyl Chloride
- Structural Difference : The fluorine atom is in the ortho position on the phenyl ring instead of the para position.
- Molecular Weight : 260.68 g/mol (vs. 260.68 g/mol for the para isomer; identical formula, differing only in substituent position) .
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-Pyrazole-4-Sulphonyl Chloride
- Structural Difference : The fluorophenyl group is replaced with a 5-(trifluoromethyl)pyridin-2-yl group.
- Impact : The trifluoromethyl group is a stronger electron-withdrawing group than fluorine, increasing the electrophilicity of the sulfonyl chloride. This enhances reactivity in nucleophilic substitutions, making it more effective in sulfonylation reactions .
- Applications : Widely used in agrochemicals due to improved stability and bioavailability .
1-(5-Chloro-2-Methoxyphenyl)-1H-Pyrazole-4-Sulphonyl Chloride
- Structural Difference : Incorporates both chlorine and methoxy substituents on the phenyl ring.
- Impact : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing effect of chlorine. This balance modulates reactivity, making it suitable for targeted sulfonylation in complex syntheses .
- Molecular Weight : 307.15 g/mol (higher due to additional substituents) .
1-(4-Chlorophenyl)-1H-Pyrazole-4-Sulphonyl Chloride
- Structural Difference : Chlorine replaces fluorine at the para position.
- Impact : Chlorine’s larger atomic size and stronger electron-withdrawing nature increase the compound’s stability and resistance to hydrolysis compared to the fluoro analogue. This makes it preferable for reactions requiring prolonged shelf life .
Functional and Reactivity Comparisons
Electronic Effects
- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (e.g., ) or chlorine substituents (e.g., ) exhibit enhanced sulfonyl chloride reactivity due to increased electrophilicity.
- Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives (e.g., ) show moderated reactivity, ideal for controlled sulfonylation in sensitive reactions.
Steric Effects
- Ortho-substituted derivatives (e.g., ) face steric constraints, reducing accessibility of the sulfonyl chloride group and slowing reaction kinetics.
Thermodynamic Stability
- Fluorinated compounds (e.g., ) generally exhibit higher metabolic stability in biological systems compared to chlorinated analogues, making them preferred in drug discovery .
Biological Activity
1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and implications for therapeutic use, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group and a sulphonyl chloride moiety. This configuration is significant for its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrazoles have shown activity against various bacterial strains, suggesting that modifications to the pyrazole core can enhance efficacy against pathogens .
Anticancer Properties
Research has highlighted the potential of pyrazole derivatives in cancer therapy. In vitro studies demonstrated that certain pyrazole compounds can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The sulphonyl chloride group is known for its ability to participate in nucleophilic substitutions, enabling the compound to act as an enzyme inhibitor. This property has been explored in the context of inhibiting specific enzymes implicated in disease processes, including those involved in inflammatory responses and cancer progression .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with an IC50 value lower than 10 µM for some derivatives. This suggests a promising therapeutic potential for treating bacterial infections .
Anticancer Mechanisms
In another study focusing on anticancer properties, researchers synthesized several pyrazole derivatives and tested their effects on cancer cell lines. The results showed that this compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. The selectivity index was reported as greater than 50, indicating a favorable therapeutic window .
Data Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antimicrobial | E. coli | <10 | N/A |
| Anticancer | HeLa | <10 | >50 |
| Enzyme Inhibition | Various Enzymes | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
